molecular formula C8H11ClN2O2S B2492338 6-chloro-N-isopropylpyridine-3-sulfonamide CAS No. 64614-94-4

6-chloro-N-isopropylpyridine-3-sulfonamide

Cat. No.: B2492338
CAS No.: 64614-94-4
M. Wt: 234.7
InChI Key: PKOPIXXVCHXJHG-UHFFFAOYSA-N
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Description

6-chloro-N-isopropylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C8H11ClN2O2S and its molecular weight is 234.7. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-propan-2-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-6(2)11-14(12,13)7-3-4-8(9)10-5-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOPIXXVCHXJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 Chloro N Isopropylpyridine 3 Sulfonamide

Established Synthetic Pathways for Pyridine-3-sulfonamide (B1584339) Derivatives

The construction of the pyridine-3-sulfonamide core is a fundamental step in the synthesis of a wide range of biologically active molecules. Various methods have been developed to achieve this, with the most common approaches involving the formation of a sulfonyl chloride intermediate.

The key intermediate, pyridine-3-sulfonyl chloride, can be prepared through several routes. One common method is the treatment of pyridine (B92270) with chlorosulfonic acid. Another approach involves a modified Sandmeyer reaction, starting from 3-aminopyridine (B143674). google.comacs.org In this process, the amino group is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. acs.org A patent describes a method for synthesizing pyridine-3-sulfonyl chloride from 3-aminopyridine by isolating an intermediate fluoboric acid diazonium salt before the sulfonyl chlorination step, a process noted for its suitability for industrial scale-up. google.com

Once the pyridine-3-sulfonyl chloride is obtained, it is reacted with an amine to form the desired sulfonamide. For instance, pyridine-3-sulfonyl chloride hydrochloride can be reacted with ammonia (B1221849) in a solvent like dichloromethane (B109758) (DCM) to produce pyridine-3-sulfonamide. chemicalbook.com Similarly, reacting benzene (B151609) sulfonyl chloride with 3-aminopyridine in the presence of a base like sodium carbonate also yields the corresponding sulfonamide, N-pyridin-3-yl-benzenesulfonamide. researchgate.net This general reaction between a sulfonyl chloride and an amine is a cornerstone of sulfonamide synthesis. cbijournal.com

Table 1: General Conditions for Sulfonamide Formation via Sulfonyl Chloride
Sulfonyl ChlorideAmineBaseSolventTypical TemperatureReference
Pyridine-3-sulfonyl chloride HClAmmonia-DCM/MethanolRoom Temperature chemicalbook.com
Benzene sulfonyl chlorideAnilinePyridine-0-25 °C cbijournal.com
Benzene sulfonyl chlorideAnilineTriethylamine (B128534) (TEA)THF0 °C to RT cbijournal.com
Benzene sulfonyl chloride3-AminopyridineSodium CarbonateWater- researchgate.net

While the sulfonyl chloride route is dominant, alternative methods for constructing the pyridine-sulfonamide framework have been explored. These routes often aim to avoid the sometimes harsh conditions required for the preparation of sulfonyl chlorides or to introduce the sulfonamide group in a different manner.

One alternative strategy involves the direct functionalization of a pre-existing pyridine ring. For example, 6-chloropyridine can be directly sulfonated to produce 6-chloropyridine-3-sulfonic acid. This sulfonic acid can then be converted to the corresponding sulfonamide by reaction with thionyl chloride followed by amination. This approach avoids the need for chlorination after the sulfonamide group is already in place.

More advanced methods focus on novel bond-forming strategies. Palladium-catalyzed cross-coupling reactions have been developed to link aryl halides with sulfonamides. ijarsct.co.in Additionally, pyridine sulfinates have been used as coupling partners in palladium-catalyzed reactions with aryl halides, offering another avenue to C-C bond formation on the pyridine ring, which can be a precursor step to installing the sulfonamide functionality. tcichemicals.com Research has also been conducted on the synthesis of primary sulfonamides directly from organometallic reagents (like Grignard or organolithium reagents) and specialized sulfinylamine reagents, bypassing the traditional sulfonyl chloride pathway altogether. acs.org

Targeted Synthesis of 6-chloro-N-isopropylpyridine-3-sulfonamide

The specific synthesis of this compound is most efficiently achieved by following the established sulfonyl chloride pathway. The key precursor for this synthesis is 6-chloropyridine-3-sulfonyl chloride. chemimpex.com

The synthesis commences with the preparation of this critical intermediate. One route starts with the chlorination and subsequent sulfonation of pyridine. For example, pyridine-3-sulfonamide can be chlorinated using phosphorus oxychloride (POCl₃) to yield 6-chloropyridine-3-sulfonamide (B41605), which can then be converted to the sulfonyl chloride.

With the 6-chloropyridine-3-sulfonyl chloride in hand, the final step is the condensation reaction with isopropylamine. This reaction is typically carried out in an organic solvent such as dichloromethane, often in the presence of a base like triethylamine to neutralize the hydrochloric acid that is formed as a byproduct. nih.gov This nucleophilic substitution reaction at the sulfonyl chloride group is generally efficient and provides direct access to the target compound.

Table 2: Targeted Synthesis of this compound and Analogs
Precursor 1Precursor 2BaseSolventProductReference
6-chloropyridine-3-sulfonyl chloride2-methylbutan-2-amineTriethylamineDichloromethane or THF6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide
6-chloropyridine-3-sulfonyl chloridePyridin-4-ylmethanamineTriethylamineDichloromethane6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide nih.gov

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified at several positions to generate a library of related compounds for structure-activity relationship studies. The primary sites for derivatization are the N-isopropyl moiety and the chlorine-substituted pyridine ring.

Modifying the N-isopropyl group of a secondary sulfonamide is generally less straightforward than substitutions on the aromatic ring. The N-H proton of the sulfonamide is acidic and can be deprotonated with a strong base, but the resulting anion is relatively stable and subsequent alkylation or acylation at the nitrogen can be challenging. However, primary sulfonamides are often used as precursors to be alkylated, acylated, or arylated to produce other sulfonamides. acs.org This suggests that a potential, albeit indirect, strategy for modifying the N-substituent would involve starting from the primary 6-chloropyridine-3-sulfonamide and introducing various alkyl groups, including but not limited to isopropyl.

A more general approach in sulfonamide chemistry involves the synthesis of a series of analogs by reacting the parent sulfonyl chloride (6-chloropyridine-3-sulfonyl chloride) with a diverse range of primary and secondary amines. This allows for the systematic exploration of the chemical space around the sulfonamide nitrogen. For example, reactions with amines other than isopropylamine, such as 2-methylbutan-2-amine or pyridin-4-ylmethanamine, have been used to create different N-substituted analogs. nih.gov

The pyridine ring of this compound offers a reactive handle for further modification, primarily through substitution of the chlorine atom at the 6-position. The pyridine ring, particularly with an electron-withdrawing sulfonamide group at the 3-position, is activated towards nucleophilic aromatic substitution (SNAr). youtube.com

The chlorine atom at the 2- or 6-position of a pyridine ring is susceptible to displacement by various nucleophiles, a reaction often facilitated by heating. youtube.com This reactivity allows for the introduction of a wide array of functional groups. For instance, the chloro group can be replaced by amines, alkoxides, or sulfur-based nucleophiles like bisulfide (HS⁻). nih.gov The SNAr mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group. libretexts.org The rate and feasibility of these reactions are influenced by the nature of the nucleophile and the specific substitution pattern on the pyridine ring. chemrxiv.orgrsc.org

Table 3: Potential Nucleophilic Aromatic Substitution Reactions
Starting MaterialNucleophilePotential ProductReaction TypeReference
6-Chloropyridine derivativeAmines6-Aminopyridine derivativeSNAr youtube.com
6-Chloropyridine derivativeAlkoxides (e.g., NaOMe)6-Methoxypyridine derivativeSNAr
6-Chloropyridine derivativeBisulfide (HS⁻)6-Mercaptopyridine derivativeSNAr nih.gov

In addition to SNAr, modern cross-coupling reactions provide powerful tools for modifying the pyridine ring. Palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-nitrogen bonds at the site of the chlorine atom. ijarsct.co.inresearchgate.netrsc.org These methods allow for the coupling of the chloropyridine core with a vast range of boronic acids, amines, and other organometallic reagents, significantly expanding the diversity of accessible derivatives.

Exploration of Sulfonamide Linker Variations in this compound and its Analogs

The structural motif of this compound serves as a valuable scaffold in medicinal chemistry and materials science. A key area of investigation for modifying the properties of this and related compounds is the variation of the sulfonamide linker. By altering the substituent on the sulfonamide nitrogen, researchers can fine-tune the molecule's steric and electronic properties, influencing its biological activity, solubility, and other physicochemical characteristics. This section explores the synthetic methodologies employed to create analogs of this compound with diverse sulfonamide linker variations.

The primary and most direct method for introducing variations at the sulfonamide nitrogen is through the reaction of 6-chloropyridine-3-sulfonyl chloride with a diverse range of primary and secondary amines. This nucleophilic substitution reaction is a robust and widely applicable method for creating a library of N-substituted pyridine sulfonamides. The general reaction scheme involves the displacement of the chloride on the sulfonyl group by the amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

A representative synthesis of a 6-chloro-N-substituted-pyridine-3-sulfonamide is the reaction of 6-chloropyridine-3-sulfonyl chloride with pyridin-4-ylmethanamine. nih.gov In a typical procedure, the amine is dissolved in a suitable dry solvent, such as dichloromethane, and cooled. To this solution, the 6-chloropyridine-3-sulfonyl chloride is added, followed by a base like triethylamine. The reaction mixture is then heated to facilitate the completion of the reaction. nih.gov Post-reaction work-up involves washing with a basic solution, separation of the organic layer, and purification, often by column chromatography. nih.gov

The versatility of this synthetic approach allows for the incorporation of a wide array of functional groups and structural motifs onto the sulfonamide nitrogen. Researchers have successfully synthesized analogs with varying alkyl chains, cyclic systems, and aromatic moieties. These variations are crucial for structure-activity relationship (SAR) studies, where the impact of different substituents on the molecule's biological target is assessed.

For instance, in the pursuit of developing novel therapeutic agents, a variety of pyridine-based sulfonamides have been synthesized and evaluated for their biological activities. acs.org These synthetic efforts have produced compounds with diverse N-substituents, ranging from simple alkyl groups to more complex heterocyclic and aromatic systems.

The following interactive table summarizes a selection of N-substituted pyridine-3-sulfonamide analogs, showcasing the diversity of the sulfonamide linker that can be achieved through the reaction of the corresponding sulfonyl chloride with various amines.

Compound IDN-SubstituentStarting AmineNotes
1 IsopropylIsopropylamineThe subject compound of this article.
2 Pyridin-4-ylmethylPyridin-4-ylmethanamineSynthesized and characterized. nih.gov
3 PhenylAnilineA common variation in medicinal chemistry.
4 MorpholinylMorpholineIntroduces a heterocyclic and more polar group.
5 BenzylBenzylamineIncorporates a flexible aromatic side chain.
6 CyclohexylCyclohexylamineAdds a bulky, non-aromatic cyclic system.

Further exploration into sulfonamide linker variations has led to the synthesis of compounds with more complex and functionalized side chains. These can include linkers containing additional heteroatoms, ester groups, or other functionalities designed to interact with specific biological targets or to modify the pharmacokinetic profile of the molecule. The synthesis of these more elaborate analogs often requires multi-step procedures to prepare the requisite functionalized amine before its reaction with the sulfonyl chloride.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 6-chloro-N-isopropylpyridine-3-sulfonamide would be expected to show distinct signals corresponding to each unique proton environment. The pyridine (B92270) ring protons would appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The isopropyl group would exhibit a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons, with their chemical shifts influenced by the neighboring sulfonamide group. The N-H proton of the sulfonamide would likely appear as a broad singlet, the position of which could vary depending on the solvent and concentration.

Hypothetical ¹H NMR Data Table

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H 7.5 - 8.8 m -
Sulfonamide NH Variable br s -
Isopropyl CH 3.5 - 4.0 sept ~6.8

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give rise to a separate signal. The carbon atoms of the pyridine ring would resonate in the downfield region (around δ 120-155 ppm). The carbons of the isopropyl group would appear in the upfield aliphatic region.

Hypothetical ¹³C NMR Data Table

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C-Cl 150 - 155
Pyridine C-S 140 - 145
Pyridine CH 120 - 140
Isopropyl CH 45 - 50

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, showing the correlation between the isopropyl CH and CH₃ protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would identify direct carbon-proton bonds by correlating the signals of directly attached ¹H and ¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the isopropyl group to the sulfonamide nitrogen and the sulfonamide group to the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, S=O, C=N, and C-Cl bonds.

Hypothetical IR Data Table

Functional Group Characteristic Absorption Band (cm⁻¹)
N-H stretch (sulfonamide) 3200 - 3300
C-H stretch (aromatic) 3000 - 3100
C-H stretch (aliphatic) 2850 - 3000
S=O stretch (asymmetric) 1330 - 1370
S=O stretch (symmetric) 1140 - 1180
C=N/C=C stretch (pyridine ring) 1400 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound (molecular formula: C₈H₁₁ClN₂O₂S) would show a molecular ion peak (M⁺) corresponding to its molecular weight (approximately 234.7 g/mol ). Due to the presence of chlorine, this peak would be accompanied by an isotope peak (M+2) with about one-third the intensity of the main peak. Analysis of the fragmentation pattern would help to confirm the structure, with expected cleavages at the S-N bond and within the isopropyl group.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography could be used to determine its precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group. For a related compound, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, crystallographic analysis revealed a monoclinic crystal system. nih.gov Similar analyses would provide definitive structural proof for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidating Key Structural Features for Biological Activity

The core structure of pyridine (B92270) sulfonamides is a versatile scaffold that can be modified at several positions to modulate its biological activity. nih.gov Key structural features that influence the activity of these compounds include the nature and position of substituents on both the pyridine ring and the sulfonamide nitrogen. openaccesspub.org

Table 1: Key Structural Components and Their General Role in Activity

Structural Component General Role in Biological Activity
Pyridine Ring Serves as a core scaffold; its nitrogen atom can influence solubility and receptor binding. mdpi.com
Sulfonamide Group (-SO₂NH-) Acts as a key pharmacophore, often involved in hydrogen bonding with the target protein. researchgate.net
Chlorine Atom (at C6) Influences the electronic properties and lipophilicity of the pyridine ring.

Impact of Halogenation on Pyridine Sulfonamide Activity Profiles

Halogenation, the introduction of halogen atoms like chlorine, is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. nih.gov In the case of 6-chloro-N-isopropylpyridine-3-sulfonamide, the chlorine atom at the 6-position of the pyridine ring significantly impacts its electronic character and lipophilicity.

The presence of a halogen can alter the acidity of the sulfonamide proton, influence the compound's ability to cross biological membranes, and affect its binding affinity to the target site. nih.gov Studies on other halogenated sulfonamides have shown that the position and nature of the halogen can dramatically alter the activity profile. For instance, in a series of halogenated benzenesulfonamide (B165840) biguanides, ortho-halogenated derivatives exhibited significant anticoagulant properties. nih.gov Conversely, some studies on pyridine derivatives have suggested that the presence of halogen atoms can sometimes lead to lower antiproliferative activity. nih.gov The specific effect of the chlorine atom in this compound would depend on the specific biological target and its binding pocket.

Influence of N-Alkyl Substituents on Activity and Selectivity

The substituent on the sulfonamide nitrogen, in this case, an isopropyl group, plays a crucial role in determining the compound's activity and selectivity. chemrxiv.org N-alkylation of sulfonamides is a key synthetic step that can lead to compounds with a wide range of pharmacological activities. researchgate.netresearchgate.net

Research on various pyridine derivatives has shown that the nature of substituents can have a significant directing effect on their reactivity and biological interactions. chemrxiv.org The interplay between the N-alkyl group and other substituents on the pyridine ring is critical for achieving the desired biological effect.

Computational Approaches to SAR/QSAR Modeling

Computational methods are invaluable for understanding the SAR of compounds like this compound and for designing new, more effective molecules. medwinpublishers.com These approaches can be broadly categorized into ligand-based and receptor-based methods.

When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based technique. medwinpublishers.com In a QSAR study, the biological activity of a series of compounds is correlated with their physicochemical properties or molecular descriptors. scispace.com For pyridine sulfonamides, 2D-QSAR models can be developed to relate properties like molecular weight, lipophilicity (SlogP), and electronic indices to their biological activity. scispace.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D shape and electronic properties of the molecules. nih.gov These models can provide detailed insights into the steric, electrostatic, and hydrophobic features that are important for activity, thereby guiding the design of new analogs. nih.gov

When the 3D structure of the target protein is available, receptor-based methods can be used to predict how a ligand will bind and to estimate its binding affinity. eurjchem.com

Molecular docking is a key receptor-based technique that involves computationally placing a ligand into the binding site of a receptor and evaluating the potential binding modes and energies. eurjchem.com This can help to rationalize the observed biological activities of a series of compounds and to predict the activity of new, untested molecules. For instance, docking studies of pyrimidine-sulfonamide hybrids have been used to understand their interactions with the active site of proteins like BRAFV600E. nih.gov By analyzing the interactions of this compound within a target's active site, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for its activity. This information can then be used to design modifications that enhance these interactions and improve the compound's potency.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. For 6-chloro-N-isopropylpyridine-3-sulfonamide, these calculations would reveal key details about its electronic structure and reactivity.

Detailed research findings from such studies would typically include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

The electron-withdrawing nature of the chlorine atom and the sulfonamide group significantly influences the electronic properties of the pyridine (B92270) ring, making certain positions more susceptible to nucleophilic or electrophilic attack. An electrostatic potential map would visually represent the electron-rich and electron-deficient regions of the molecule, highlighting the nitrogen and oxygen atoms as potential sites for hydrogen bonding.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-7.2 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVReflects the chemical reactivity and stability.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule.

Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations.

Molecular Dynamics Simulations of Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and a protein target. These simulations can predict the binding mode of the ligand and the stability of the resulting complex over time.

In a typical MD simulation, the ligand would be docked into the active site of a target protein, and the system would be simulated for a period of nanoseconds to microseconds. The trajectory of the simulation would reveal the key amino acid residues involved in the binding, the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes in both the ligand and the protein upon binding.

For this compound, MD simulations could be used to study its interaction with potential enzyme targets where the sulfonamide moiety is known to be a key pharmacophore. The stability of the ligand-protein complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation.

Binding Affinity Predictions and Virtual Screening Methodologies

Computational methods can be employed to predict the binding affinity of a ligand to its target protein, which is a crucial parameter in drug discovery. Techniques such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) can provide quantitative estimates of the binding free energy.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, virtual screening could be used to find structurally similar compounds with potentially improved binding affinity or other desirable properties. Ligand-based virtual screening would involve searching for molecules with similar chemical features, while structure-based virtual screening would involve docking candidate molecules into the protein's active site.

Table 2: Illustrative Binding Affinity Prediction for this compound with a Hypothetical Protein Target

MethodPredicted Binding Free Energy (kcal/mol)Key Interacting Residues (Hypothetical)
MM/GBSA-9.5ASP120, LYS78, PHE150
FEP-8.8 ± 0.5ASP120, LYS78, PHE150

Note: The data in this table is for illustrative purposes and shows the kind of results that would be obtained from binding affinity prediction studies.

Polymorph Prediction and Solid-State Landscape Analysis

The solid-state properties of a chemical compound can have a significant impact on its physical and chemical stability, solubility, and bioavailability. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.

Polymorph prediction studies use computational methods to identify the most likely and stable crystal structures for a given molecule. These studies involve generating a large number of plausible crystal packing arrangements and then ranking them based on their lattice energies, which are calculated using solid-state quantum chemistry methods.

For this compound, a solid-state landscape analysis would provide valuable information about its potential polymorphs and their relative stabilities. This knowledge is crucial for the development and manufacturing of the compound, as different polymorphs can have different properties. The analysis would also shed light on the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing.

Biological and Pharmacological Research Applications

Investigations into Enzyme Inhibition Activities

The sulfonamide moiety is a well-established pharmacophore known for its ability to interact with and inhibit various enzymes. Research has focused on its potential to target specific enzyme families involved in a multitude of physiological and pathological processes.

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govrsc.org These enzymes are involved in numerous physiological processes, and their dysregulation is associated with several diseases. nih.gov The inhibitory action of sulfonamides stems from the binding of the deprotonated sulfonamide group to the Zn(II) ion in the enzyme's active site. mdpi.com

Different CA isozymes are expressed in various tissues and cellular compartments. Research has demonstrated that sulfonamide-based compounds can exhibit potent and sometimes selective inhibition against specific isoforms. Notably, the transmembrane, tumor-associated isoforms CA IX and CA XII are highly expressed in various hypoxic tumors and are considered important targets in oncology research. mdpi.com Inhibition of these isoforms can disrupt pH regulation in the tumor microenvironment, potentially leading to reduced tumor growth and metastasis. mdpi.com

While specific inhibitory data for 6-chloro-N-isopropylpyridine-3-sulfonamide is not extensively detailed, studies on related sulfonamide derivatives highlight the potential for potent inhibition across different CA isozymes. For instance, various benzenesulfonamides and heterocyclic sulfonamides have shown inhibition constants (Ki) in the low nanomolar range against several human (h) CA isoforms. nih.govrsc.org

Table 1: Inhibitory Activity of Representative Sulfonamide Compounds Against Human Carbonic Anhydrase Isoforms Note: This table presents data for various sulfonamide compounds to illustrate the general inhibitory potential of the chemical class, as specific data for this compound against all isoforms is not available.

Compound ClasshCA I (Ki)hCA II (Ki)hCA IX (Ki)hCA XII (Ki)
Pyrazole-carboxamide Sulfonamides727.2 nM3.3 - 866.7 nM18.2 - 568.8 nM8.8 - 634.5 nM
Coumarin-Triazolyl Pyridine (B92270) SulfonamidesMicromolar RangeMicromolar Range11.7 nMHigh Nanomolar Range
Diuretic Sulfonamides (e.g., Indapamide)Moderate InhibitionWeak InhibitionLow NanomolarLow Nanomolar

Data sourced from multiple studies on different sulfonamide series. nih.govrsc.orgmdpi.com

Beyond carbonic anhydrases, the sulfonamide scaffold has been investigated for its activity against other critical enzymes. One notable target in anti-infective research is dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many bacteria. Competitive inhibition of DHPS by sulfonamides disrupts the production of folic acid, a vital component for bacterial growth and replication. A structurally related compound, 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide, has been noted for its potential as a DHPS inhibitor.

Receptor Modulation Studies

The pyridine sulfonamide structure is also a versatile framework for designing ligands that can modulate the activity of various cell surface receptors, including G protein-coupled receptors (GPCRs) and kinases.

GPCRs are the largest family of membrane receptors and are involved in transducing a vast array of extracellular signals into intracellular responses. nih.gov Their role in nearly all physiological processes makes them major targets for drug discovery.

Endothelin Receptors: The endothelin (ET) system, which includes peptides (ET-1, ET-2, ET-3) and two primary GPCR subtypes (ETA and ETB), plays a critical role in vasoconstriction and cell proliferation. google.com Aberrant activation of this system is implicated in cardiovascular diseases such as pulmonary hypertension. Consequently, antagonists of endothelin receptors are of significant research interest. nih.govnih.gov N-heteroaryl-pyridinesulfonamide derivatives have been specifically developed and investigated as potent and selective endothelin receptor antagonists. google.com These compounds function by blocking the binding of endothelin peptides to their receptors, thereby preventing downstream signaling.

Prostaglandin (B15479496) EP2 Receptor: The prostaglandin E2 receptor, subtype EP2, is another GPCR that has garnered research attention. It is involved in a wide range of biological functions, including inflammation and neurodegeneration. nih.gov Activation of the EP2 receptor is linked to the production of cyclic AMP (cAMP). nih.gov While direct studies linking this compound to the EP2 receptor are limited, the general adaptability of sulfonamide-containing scaffolds makes them candidates for screening against novel GPCR targets like EP2.

Table 2: Activity of Representative Pyridine-Based Compounds on GPCR Targets

Compound ClassTarget ReceptorActivity TypePotency Metric (Value)
Pyridinesulfonamide DerivativeEndothelin A (ETA)AntagonistIC50 (0.17 nmol/l)
Pyridinesulfonamide DerivativeEndothelin B (ETB)AntagonistKb (9.8 nmol/l)

Data sourced from a study on a novel endothelin receptor antagonist containing a pyridine moiety. nih.gov

Protein kinases are enzymes that regulate the biological activity of proteins by phosphorylation, and they are key components of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncological research. nih.gov

B-Raf Kinase: The B-Raf kinase is a component of the Ras/Raf/MEK/ERK (MAPK) signaling pathway, which controls cell proliferation and survival. nih.gov Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a significant percentage of cancers, including melanoma. nih.govmdpi.com Structure-based drug design has led to the development of potent and selective inhibitors of mutant B-Raf. Notably, novel series of pyrazolopyridine inhibitors have demonstrated efficacy, highlighting the utility of pyridine-containing scaffolds in targeting the ATP-binding site of kinases. nih.gov The potential for this compound to act as a kinase inhibitor would likely depend on its ability to conform to the specific structural requirements of a kinase's active site.

Anti-Infective Research Potentials

The potential of this compound in anti-infective research stems from its ability to target microbial-specific enzymes. As discussed, the inhibition of bacterial dihydropteroate synthase (DHPS) by the sulfonamide group is a classic mechanism for antibacterial action, forming the basis of sulfa drugs.

Furthermore, bacteria express carbonic anhydrases that are structurally distinct from human isoforms. mdpi.com These bacterial CAs are essential for the microbe's metabolism, pH homeostasis, and survival. researchgate.net Targeting these bacterial enzymes with sulfonamide inhibitors offers a promising strategy for developing new anti-infective agents that may circumvent existing resistance mechanisms. mdpi.com The investigation of pyridine sulfonamides against bacterial CAs could therefore yield novel compounds with significant antimicrobial potential.

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Exploration of Other Mechanistic Pathways

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Advanced Chemical Applications and Future Research Directions

Role as Versatile Synthetic Intermediates and Building Blocks

The structure of 6-chloro-N-isopropylpyridine-3-sulfonamide is primed for chemical diversification, making it a valuable intermediate in synthetic chemistry. Its utility stems primarily from the reactivity of the chlorine atom at the 6-position of the pyridine (B92270) ring. This position is susceptible to nucleophilic aromatic substitution (NAS), a reaction class that is particularly effective for halopyridines. youtube.com The presence of the electron-withdrawing sulfonamide group at the 3-position further activates the ring system, facilitating the displacement of the chloride ion by a variety of nucleophiles.

This reactivity allows for the straightforward introduction of diverse functional groups, enabling the synthesis of a large library of analogs from a single precursor. Common transformations include reactions with amines to form aminopyridines, with thiols to generate thiopyridines, and with alcohols or phenols to yield ether linkages. youtube.com Furthermore, the chloro-substituent can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds, thereby expanding the structural complexity and diversity of the resulting molecules. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery.

Reaction TypeNucleophile/ReagentResulting StructurePotential Application
Nucleophilic Aromatic Substitution Primary/Secondary Amine (R¹R²NH)6-amino-N-isopropylpyridine-3-sulfonamideModulating solubility, target binding
Nucleophilic Aromatic Substitution Thiol (R-SH)6-thioether-N-isopropylpyridine-3-sulfonamideIntroducing new interaction points
Suzuki-Miyaura Coupling Arylboronic acid (Ar-B(OH)₂)6-aryl-N-isopropylpyridine-3-sulfonamideCreating bi-aryl structures for kinase inhibition

Integration into Prodrug Design Strategies

Prodrug design is a well-established strategy to overcome pharmaceutical challenges such as poor solubility, metabolic instability, or inefficient delivery of a pharmacologically active agent. mdpi.comresearchgate.net this compound and its derivatives are amenable to several prodrug approaches. The sulfonamide functional group itself can be a key component of a prodrug system. In one strategy, the sulfonamide nitrogen can be part of a larger, more complex moiety designed to be cleaved in vivo by specific enzymes to release the active drug.

Recent advanced prodrug designs for sulfonamide-containing drugs, such as the TLR4 antagonist TAK-242, utilize multi-stage release mechanisms. acs.orgnih.gov These systems often involve a self-immolative spacer that is unmasked by an initial trigger reaction (e.g., enzymatic cleavage or reduction), which then leads to a second, spontaneous reaction that releases the active sulfonamide drug. nih.gov Analogs of this compound could be incorporated into such modular designs, where the sulfonamide acts as the drug to be released, connected via a cleavable linker system attached at the nitrogen atom. This approach could enhance targeted delivery and control the release kinetics of the active molecule.

Development of Novel Chemical Probes and Tools

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function and localization within a biological system. The development of such tools is critical for target validation in drug discovery. The pyridine-sulfonamide scaffold is an excellent starting point for creating chemical probes due to its inherent ability to bind to certain classes of enzymes. nih.gov

Starting with a core like this compound, a chemical probe can be constructed by introducing a reporter tag. The reactive 6-chloro position is an ideal handle for this purpose. Through nucleophilic substitution, a fluorescent dye (e.g., a coumarin (B35378) or fluorescein (B123965) derivative), a biotin (B1667282) tag for affinity purification, or a photo-affinity label could be covalently attached. youtube.com The sulfonamide portion of the molecule would serve as the "warhead," providing binding affinity and selectivity for the target protein, while the attached tag would enable detection and analysis. For instance, small-molecule sulfonamide fluorescent probes have been successfully developed to visualize and study targets like the G-protein coupled receptor GPR120. nih.gov This strategy allows researchers to visually track the location of the target protein in cells and screen for other molecules that might compete for binding.

Emerging Trends in Sulfonamide Chemistry and Pyridine Scaffolds

The fields of sulfonamide and pyridine chemistry are continually evolving, with several emerging trends directly relevant to compounds like this compound. nih.govnih.gov A major focus is the design of hybrid molecules that combine these established pharmacophores to create agents with novel or enhanced biological activities. nih.gov These scaffolds are increasingly used to develop inhibitors for a wide range of enzymes implicated in human diseases.

One significant trend is the application of "late-stage diversification," where a common molecular core is modified in the final steps of a synthesis to rapidly generate a library of diverse analogs. pugetsound.eduacs.org The reactivity of the 6-chloro group makes this an ideal strategy for creating derivatives of this compound for high-throughput screening. Furthermore, the pyridine-sulfonamide motif is being heavily explored for its ability to target complex diseases through multiple mechanisms, acting as multi-target agents against cancer, inflammation, and viral infections. mdpi.comscispace.com

Emerging TrendDescriptionRelevance to this compound
Enzyme Inhibition Designing scaffolds to target key enzymes in disease pathways, such as kinases, carbonic anhydrases (CAs), and cyclooxygenases (COX). nih.govmdpi.comdrugbank.comThe pyridine-sulfonamide core is a proven inhibitor of CAs and can be adapted to target other enzymes like VEGFR-2. nih.govmdpi.com
Multi-Target Agents Creating single molecules that can modulate multiple biological targets simultaneously to treat complex diseases like cancer. mdpi.comscispace.comAnalogs can be designed to inhibit multiple pathways (e.g., angiogenesis via VEGFR-2 and pH regulation via CA IX).
Late-Stage Diversification Rapidly synthesizing a library of analogs from a common intermediate to accelerate drug discovery. acs.orgThe reactive 6-chloro position serves as a versatile handle for introducing diverse chemical functionalities.
Antimicrobial/Antiviral Hybrids Combining the pyridine and sulfonamide motifs to develop new agents against drug-resistant pathogens and viruses. nih.govacs.orgThis scaffold can be used to generate novel compounds targeting essential microbial enzymes like dihydropteroate (B1496061) synthase. acs.org

Unexplored Therapeutic Areas and Pharmacological Targets for this compound Analogs

While the pyridine-sulfonamide scaffold has been explored for several applications, numerous therapeutic areas and specific pharmacological targets remain underexplored for analogs derived from this compound. Based on the activities of structurally related compounds, several promising future directions can be identified.

Oncology: Beyond general anticancer activity, specific targets are emerging. Analogs could be specifically designed as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, which are key regulators of the tumor microenvironment in hypoxic cancers. mdpi.com Additionally, the demonstrated activity of related pyridine-sulfonamide hybrids against vascular endothelial growth factor receptor 2 (VEGFR-2) suggests a focused application in anti-angiogenic therapy. nih.gov

Neurodegenerative Disorders: The inhibition of certain enzymes is a key strategy in treating diseases like Alzheimer's. Pyridine-dicarboxamides bearing sulfonamide groups have shown potent inhibitory activity against cholinesterases (AChE and BuChE). researchgate.net This suggests that analogs of this compound could be synthesized and evaluated for activity against these and other neurological targets, such as γ-secretase. scispace.com

Pain and Inflammation: The transient receptor potential vanilloid 1 (TRPV1) channel is a major target for the development of new analgesics. Research has shown that 2-sulfonamidopyridine derivatives can act as highly potent TRPV1 antagonists, indicating a potential application in pain management for this class of compounds. nih.gov Similarly, the development of selective COX-2 inhibitors remains an important goal, and pyridine acyl sulfonamides have been identified as a novel class of inhibitors. drugbank.com

Metabolic Diseases: Certain G-protein coupled receptors, such as GPR120, are novel targets for treating type 2 diabetes and other metabolic disorders. nih.gov The development of selective modulators for these receptors is an active area of research where novel sulfonamide scaffolds could prove highly valuable.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-isopropylpyridine-3-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sulfonylation of a pyridine precursor. For example, pyridine-3-sulfonyl chloride derivatives (e.g., pyridine-3-sulfonyl chloride, CAS 16133-25-8) can react with isopropylamine under controlled pH (8–9) in anhydrous dichloromethane at 0–5°C . Optimization steps include monitoring reaction progress via TLC or HPLC, adjusting stoichiometry to minimize byproducts (e.g., disubstituted amines), and purifying via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Data Considerations : Yield improvements (e.g., 60–75%) are achievable by maintaining inert atmospheres (N₂/Ar) and using catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilicity.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : Confirm substituent positions via ¹H NMR (e.g., aromatic protons at δ 8.2–8.5 ppm for pyridine) and ¹³C NMR (sulfonamide carbon at ~140 ppm) .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 275.05 for C₈H₁₂ClN₂O₂S).
  • Elemental analysis : Ensure ≤0.3% deviation from theoretical C/H/N/S ratios.
    • Data Validation : Cross-reference with crystallographic data (e.g., X-ray diffraction for bond angles and torsion angles in analogous sulfonamides ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives, including this compound?

  • Methodology :

  • Comparative assays : Test the compound against structurally related analogs (e.g., 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide ) under standardized conditions (e.g., MIC assays for antimicrobial activity).
  • Data normalization : Control for variables like solvent (DMSO concentration ≤1%), cell line viability, and batch-to-batch purity (HPLC ≥98%).
  • Meta-analysis : Use PubChem or ChEMBL to aggregate bioactivity data (e.g., IC₅₀ values) and identify outliers via statistical tools (e.g., Grubbs’ test) .
    • Example : A study on triazolopyridazine sulfonamides showed discrepancies in antifungal activity due to variations in steric hindrance; molecular docking can clarify structure-activity relationships .

Q. What advanced techniques are suitable for probing the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets (e.g., carbonic anhydrase isoforms).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics.
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of ligand-target complexes (e.g., sulfonamide binding to active-site zinc ions) .
    • Case Study : Structural analogs with trifluoromethyl groups showed enhanced binding affinity due to hydrophobic interactions, suggesting modifications to the isopropyl group could improve target selectivity .

Q. How can researchers address inconsistencies in spectral data (e.g., NMR shifts) across different studies?

  • Methodology :

  • Solvent standardization : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and internal standards (TMS).
  • Dynamic NMR : Investigate rotational barriers in the sulfonamide group, which may cause signal splitting at high temperatures.
  • Collaborative validation : Compare data with open-access repositories (e.g., NMRShiftDB) or replicate experiments using identical instrumentation .
    • Example : In a crystallographic study of a related sulfonamide, steric effects from the isopropyl group caused unexpected downfield shifts in ¹H NMR, resolved via 2D-COSY and NOESY .

Safety and Handling Considerations

Q. What protocols are critical for safe handling and disposal of this compound?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation (PEL ≤5 mg/m³).
  • Waste disposal : Neutralize with 10% NaOH solution before incineration or chemical waste disposal .
    • Regulatory compliance : Follow OSHA guidelines (29 CFR 1910.1450) and institutional Chemical Hygiene Plans for advanced labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.